N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1206990-84-2
VCID: VC11970729
InChI: InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26)
SMILES: CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Molecular Formula: C20H19N5O4
Molecular Weight: 393.4 g/mol

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

CAS No.: 1206990-84-2

Cat. No.: VC11970729

Molecular Formula: C20H19N5O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide - 1206990-84-2

Specification

CAS No. 1206990-84-2
Molecular Formula C20H19N5O4
Molecular Weight 393.4 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Standard InChI InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26)
Standard InChI Key FQIOBKMAYIFQLX-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC

Introduction

N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic organic compound belonging to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, which make them significant in medicinal chemistry, particularly in drug discovery and development. The presence of both triazole and quinazoline moieties in its structure suggests potential pharmacological applications, including antibacterial and anticancer properties.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. These may include the formation of the triazole ring followed by the introduction of the quinazoline moiety. Specific conditions such as controlled temperatures and the presence of catalysts are often required to facilitate these reactions.

Biological Activities and Potential Applications

Triazoloquinazoline derivatives are known for their potential biological activities, including anticancer and antibacterial properties. The mechanism of action for these compounds likely involves interaction with specific biological targets such as enzymes or receptors, modulating biochemical pathways to achieve therapeutic effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved in their biological activity.

Potential ApplicationDescription
Anticancer ActivityPotential to inhibit cancer cell growth by interacting with specific targets
Antibacterial ActivityPotential to inhibit bacterial growth by targeting bacterial enzymes or receptors

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